What is the structure of 4-(4-Methylphenyl)sulfonylpiperidine?
What is the structure of 4-(4-Methylphenyl)sulfonylpiperidine?
An In-Depth Technical Guide on the Core Structure of 1-[(4-Methylphenyl)sulfonyl]piperidine
Abstract
1-[(4-Methylphenyl)sulfonyl]piperidine, commonly referred to as N-tosylpiperidine, is a foundational building block in modern organic synthesis and medicinal chemistry. Its structure, which combines the conformational rigidity of a piperidine ring with the robust electronic and chemical properties of a p-toluenesulfonyl (tosyl) group, renders it an invaluable intermediate. This guide provides a detailed examination of its molecular structure, spectroscopic characteristics, synthesis protocols, and its pivotal role as a scaffold in the development of therapeutic agents. We will delve into the causality behind its synthetic pathways and its utility in drug design, offering field-proven insights for professionals engaged in chemical research and pharmaceutical development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture of 1-[(4-Methylphenyl)sulfonyl]piperidine is critical to leveraging its full potential in chemical synthesis.
Nomenclature and Structural Formalism
The nomenclature for sulfonylated piperidines can be ambiguous. The title "4-(4-Methylphenyl)sulfonylpiperidine" could imply substitution at the 4-position of the piperidine ring. However, the most chemically stable, synthetically common, and professionally relevant isomer involves the sulfonyl group's attachment to the piperidine nitrogen. Therefore, this guide focuses on 1-[(4-Methylphenyl)sulfonyl]piperidine (CAS No. 4703-22-4) , hereafter referred to as N-tosylpiperidine.[1]
The core structure consists of two key moieties:
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Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle. In its ground state, it predominantly adopts a chair conformation to minimize torsional and steric strain.
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p-Toluenesulfonyl (Tosyl) Group: An aromatic sulfonyl group derived from p-toluenesulfonic acid. It is a strong electron-withdrawing group and an excellent leaving group in its chloride form, making it ideal for the sulfonylation of amines.
These two components are linked via a robust sulfonamide bond (S-N) , a functional group of significant interest in medicinal chemistry due to its chemical stability and hydrogen-bonding capabilities.[2][3]
Physicochemical Data
The fundamental properties of N-tosylpiperidine are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Registry Number | 4703-22-4 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂S | [1] |
| Molecular Weight | 239.34 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 71.2 °C (approx.) | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | [1] |
| InChIKey | IGWGXOHABPCPHZ-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
Structural confirmation is paramount. The expected spectroscopic data for N-tosylpiperidine are as follows:
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¹H NMR: Protons on the piperidine ring would appear as multiplets in the aliphatic region. The methyl protons of the tosyl group would present as a singlet around 2.4 ppm. The aromatic protons would show up as two distinct doublets in the 7-8 ppm range, characteristic of a para-substituted benzene ring.
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¹³C NMR: Signals corresponding to the distinct carbons of the piperidine ring, the methyl carbon, and the four unique aromatic carbons of the tosyl group would be observed.
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Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the sulfonamide group (S=O stretches) would be visible around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
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Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 239, with characteristic fragmentation patterns corresponding to the loss of the tosyl or piperidine moieties.
Synthesis and Experimental Protocol
The synthesis of N-tosylpiperidine is a robust and scalable process, exemplifying a classic nucleophilic substitution reaction.
Synthetic Workflow and Mechanism
The primary route involves the reaction of piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base.
Causality: The mechanism is driven by the nucleophilic piperidine nitrogen attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The tosyl chloride serves as an activated form of toluenesulfonic acid, designed for this transformation. The base, typically triethylamine or pyridine, is crucial; it acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting piperidine and driving the reaction to completion.
Caption: Synthetic workflow for N-tosylpiperidine formation.
Self-Validating Experimental Protocol
This protocol is designed for high yield and purity, with integrated checkpoints for validation.
Materials:
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Piperidine (1.0 eq)
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p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
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Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, ice bath
Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add piperidine (1.0 eq) and anhydrous DCM. Dissolve completely. Add triethylamine (1.2 eq). Cool the flask to 0 °C using an ice bath. Rationale: Cooling controls the initial exothermic reaction and prevents side reactions.
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Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring piperidine mixture over 30 minutes. Rationale: Slow addition maintains temperature control and ensures homogeneous mixing.
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Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Self-Validation: The disappearance of the piperidine spot (visualized with ninhydrin stain) and the appearance of a new, UV-active product spot confirms conversion.
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Aqueous Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (removes TEA), saturated NaHCO₃ (removes residual acid), and brine (removes water). Rationale: Each wash systematically removes specific impurities, ensuring a cleaner crude product.
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Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol/water to yield the final product as a white crystalline solid. Self-Validation: A sharp melting point and clean NMR spectrum of the recrystallized product will confirm high purity.
Applications in Drug Development and Research
The N-tosylpiperidine scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[5]
The Sulfonamide-Piperidine Pharmacophore
The combination of the sulfonamide and piperidine moieties confers several advantageous properties for drug design:
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Structural Rigidity: The piperidine ring provides a conformationally restricted scaffold, which helps in optimizing ligand-receptor binding by reducing the entropic penalty.
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Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H, if present) and acceptor (S=O), facilitating strong interactions with biological targets like enzymes and receptors.[2]
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Metabolic Stability: The tosyl group is generally stable to metabolic degradation. Its electron-withdrawing nature also deactivates the piperidine nitrogen, preventing metabolic N-dealkylation.
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Modularity: The core structure allows for synthetic diversification at multiple points on both the piperidine and the tosyl rings, enabling the generation of large compound libraries for screening.
Caption: The N-Tosylpiperidine core as a launchpad for diverse therapeutic agents.
Examples of Bioactive Derivatives
Research has demonstrated the broad utility of this scaffold in developing novel therapeutics.
| Therapeutic Area | Target/Activity | Structural Class Example | Reference |
| Antibacterial | Plant Pathogens (Xoo, Xac) | Sulfonamide derivatives with piperidine fragments | [3] |
| Antiparasitic | Plasmodium falciparum (Malaria) | N-sulfonylpiperidine dispiro-1,2,4,5-tetraoxanes | [6] |
| Enzyme Inhibition | Urease, Acetylcholinesterase (AChE) | 1,3,4-Oxadiazole-piperidine-sulfonamide hybrids | [2][7] |
| Synthetic Intermediate | H1 Receptor Antagonist | Precursor for Levocabastine synthesis | [8] |
Conclusion
1-[(4-Methylphenyl)sulfonyl]piperidine is a molecule of significant strategic importance. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for the modern chemist. Beyond its role as a stable protecting group, its core structure forms the basis of numerous pharmacologically active compounds, underscoring its status as a privileged scaffold in the ongoing quest for novel therapeutics. This guide has provided the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile compound in their work.
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